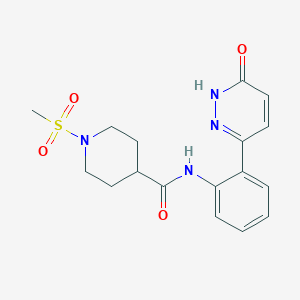

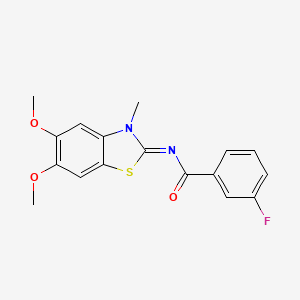

![molecular formula C29H32ClFN4O3S2 B2519678 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321803-45-5](/img/structure/B2519678.png)

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives, including those with a dihydroquinolinyl sulfonyl moiety, involves a multi-step chemical process. In the study presented in paper , a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized. The synthesis was characterized by various spectroscopic techniques such as proton nuclear magnetic resonance ((1)H NMR), carbon-13 NMR ((13)C NMR), infrared (IR) spectroscopy, and mass spectrometry. These methods are crucial for confirming the structure of the synthesized compounds and ensuring the purity of the final product. A single crystal X-ray study was also reported for one of the compounds to determine its conformational features, which is essential for understanding the relationship between structure and function.

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a significant role in their biological activity. The X-ray crystallography study mentioned in paper provides detailed information about the conformational features of the synthesized benzamide derivatives. This structural information is vital for understanding how these compounds interact with biological targets, which can influence their psychotropic, anti-inflammatory, and cytotoxic effects. The presence of the dihydroquinolinyl sulfonyl group in the molecule is likely to contribute to its biological activities, as the spatial arrangement of atoms within the molecule can affect its ability to bind to specific receptors or enzymes.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their practical application. These properties can affect the compounds' bioavailability, distribution, metabolism, and excretion. The physicochemical characterization mentioned in paper likely includes these properties, although specific details are not provided. The biological activities observed in the study, including sedative action, anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability, suggest that the compounds possess favorable properties that allow them to exert their effects in biological systems.

Applications De Recherche Scientifique

Antimicrobial and Pharmacological Screening

Research has shown the synthesis of compounds related to benzothiazoles and sulphonamido quinazolinyl imidazole, which have been screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, containing various functional groups, were synthesized through a process involving Ethylchloroformate and 2-aminobenzothiazoles, indicating a broad spectrum of pharmacological potentials (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antiulcer and Cardiac Electrophysiological Activity

Another study focused on synthesizing a series of compounds to test their antiulcer activity, highlighting the potential of these derivatives in gastric ulcer treatment. Additionally, N-substituted imidazolylbenzamides or benzene-sulfonamides were explored for their cardiac electrophysiological activity, revealing that certain derivatives show comparable potency to known selective class III agents, suggesting their utility in treating arrhythmias (Uchida, Chihiro, Morita, Yamashita, Yamasaki, Kanbe, Yabuuchi, & Nakagawa, 1990).

Cytotoxic Activity Against Cancer Cell Lines

Sulfonamide derivatives have been synthesized and demonstrated notable cytotoxic activity against breast and colon cancer cell lines. This indicates the compound's potential in cancer therapy, especially considering the potency of certain derivatives against specific cancer cell lines, suggesting their relevance for targeted cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31FN4O3S2.ClH/c1-3-32(4-2)19-20-33(29-31-27-24(30)11-7-13-26(27)38-29)28(35)22-14-16-23(17-15-22)39(36,37)34-18-8-10-21-9-5-6-12-25(21)34;/h5-7,9,11-17H,3-4,8,10,18-20H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFWNPFHLZDHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClFN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

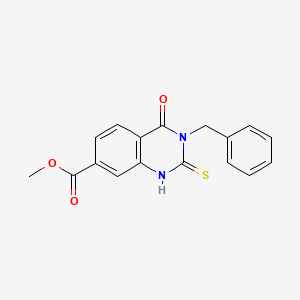

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

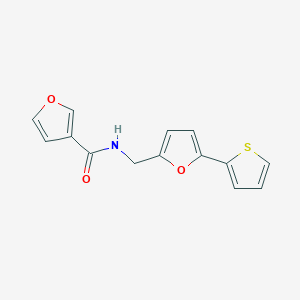

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

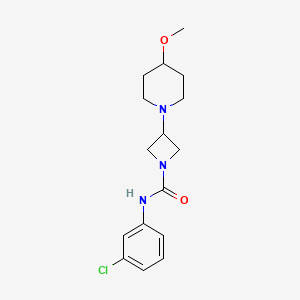

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)